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Compound of Interest

Compound Name: 2-Chloro-3,5-dimethylphenol

Cat. No.: B047332

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 2-chloro-3,5-dimethylphenol. Due to the limited availability of direct experimental spectra
for this specific compound, this guide synthesizes information from established spectroscopic
principles and data from structurally analogous compounds to offer a robust predictive analysis.
This document is intended to serve as a valuable resource for the identification,
characterization, and quality control of 2-chloro-3,5-dimethylphenol in research and
development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 2-chloro-3,5-
dimethylphenol. These predictions are based on the analysis of substituent effects on the
phenol scaffold and comparison with related molecules.

Table 1: Predicted *"H NMR Spectral Data

Solvent: CDCls, Internal Standard: TMS (& 0.00 ppm)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.0-7.2 Singlet 1H Ar-H (H4)
~6.8-7.0 Singlet 1H Ar-H (H6)
~5.0-6.0 Broad Singlet 1H -OH
~2.3 Singlet 3H Ar-CHs (C3)
~2.2 Singlet 3H Ar-CHs (C5)

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration and
temperature and may exchange with D20.[1][2]

Table 2: Predicted **C NMR Spectral Data

Solvent; CDCIz

Chemical Shift (6, ppm) Assignment
~152 C1 (-OH)
~138 C3 (-CHs)
~136 C5 (-CHs)
~129 C2 (-Cl)

~125 C4

~120 C6

~21 C3-CHs

~20 C5-CHs

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (hydrogen-

~3600 - 3200 Strong, Broad bonded)

~3100 - 3000 Medium Aromatic C-H stretch
~2950 - 2850 Medium Aliphatic C-H stretch (CHs)
~1600 - 1585 Medium-Strong Aromatic C=C stretch
~1500 - 1400 Medium-Strong Aromatic C=C stretch
~1260 - 1200 Strong C-O stretch (phenol)

~850 - 750 Strong C-H out-of-plane bend
~750 - 650 Medium-Strong C-Cl stretch

Note: The broadness of the O-H stretch is a characteristic feature of phenols due to hydrogen
bonding.[3][4][5][6][7]

Table 4: Predicted Mass Spectrometry (MS) Data

lonization Mode: Electron lonization (EI)

m/z Relative Intensity (%) Assignment

[M]* (Molecular ion) with 35CI/

156/158 High
37Cl isotope pattern
141/143 Medium [M-CHs]*
121 Medium [M-CI]*
93 High [M-CI-COJ*
77 Medium [CeHs]*

Note: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity
of approximately one-third of the molecular ion peak.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pubs.acs.org/doi/10.1021/ed500563w
https://pubs.acs.org/doi/abs/10.1021/ed500563w
https://www.orgchemboulder.com/Spectroscopy/specttutor/phenols.shtml
https://docbrown.info/page06/spectra2/phenol-ir.htm
http://www.adichemistry.com/spectroscopy/infrared/alcohol-phenol/infrared-spectra-alcohols-phenols.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to
acquire the spectroscopic data for 2-chloro-3,5-dimethylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of 2-chloro-3,5-dimethylphenol would be
dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCIls or DMSO-ds) in a 5 mm NMR tube.
A small amount of tetramethylsilane (TMS) would be added as an internal standard (6 0.00
ppm). For identifying the hydroxyl proton, a "D20 shake" can be performed by adding a few
drops of deuterium oxide to the NMR tube, which will cause the -OH peak to disappear from
the spectrum.[1][2]

Instrumentation: *H and 3C NMR spectra would be recorded on a 400 MHz or 500 MHz NMR
spectrometer.

1H NMR Acquisition: The *H NMR spectrum would be acquired with a spectral width of
approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

13C NMR Acquisition: The 33C NMR spectrum would be acquired with a spectral width of
approximately 250 ppm, a relaxation delay of 2-5 seconds, and would require several hundred
to a few thousand scans for an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid 2-chloro-3,5-dimethylphenol would be finely
ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture would
then be pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film
can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to
evaporate on a salt plate.

Instrumentation: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR)
spectrometer.

Data Acquisition: The spectrum would be recorded in the mid-infrared range (4000-400 cm—1)
with a resolution of 4 cm~1. A background spectrum (of the KBr pellet or salt plate) would be
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recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of 2-chloro-3,5-dimethylphenol in a suitable volatile
solvent (e.g., methanol or acetonitrile) would be introduced into the mass spectrometer via
direct infusion or through a gas chromatograph (GC-MS).[8]

lonization: Electron ionization (El) at 70 eV would be used to generate the mass spectrum.

Mass Analysis: The mass spectrum would be acquired using a quadrupole or time-of-flight
(TOF) mass analyzer over a mass range of m/z 50-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis and structural elucidation of 2-chloro-3,5-dimethylphenol.
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Spectroscopic Analysis Workflow for 2-Chloro-3,5-dimethylphenol

Data Acquisition

NMR Spectroscopy

(*H, 15C) IR Spectroscopy Mass Spectrometry

Data Interpretation

Y
1H: Chemical Shift, Integration, Multiplicity [ | Functional Group Identification | | Molecular lon Peak (m/z)
13C: Chemical Shift (O-H, C-H, C=C, C-0O, C-Cl) Fragmentation Pattern

Structure Elucidation

Combined Spectroscopic
Data Analysis

Structural Confirmation of
2-Chloro-3,5-dimethylphenol

Click to download full resolution via product page
Caption: Workflow for Spectroscopic Data Interpretation.

This guide provides a foundational understanding of the expected spectroscopic characteristics
of 2-chloro-3,5-dimethylphenol based on predictive analysis. The provided data and
protocols serve as a valuable resource for researchers and professionals in the absence of
readily available experimental spectra. It is recommended that experimental data be acquired
and compared with these predictions for definitive structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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